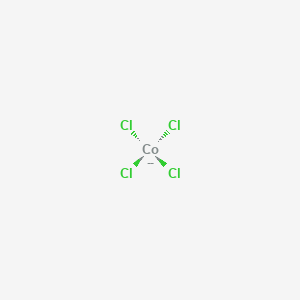
Tetrachlorocobaltate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorocobaltate(2-) is a cobalt coordination entity and a perchlorometallate anion.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Tetrachlorocobaltate(2-) forms various ionic compounds with different counterdications, showing solubility in polar solvents like methanol and water. The physical properties such as thermal stability, melting point, and magnetic susceptibility of these salts vary depending on the cation or anion structure (Chang et al., 2011).
Crystal Structure and Magnetic Properties
- New salts containing tetrachlorocobaltate(2-) show interesting crystal structures and magnetic properties. For instance, [QlH]2[CoCl4]·2H2O features a three-dimensional hydrogen-bonding network structure and displays weak antiferromagnetic interactions (Ye et al., 2014).
Coordination Chemistry
- Tetrachlorocobaltate(2-) salts demonstrate various coordination geometries and hydrogen bonding patterns in their crystal structures, contributing to an understanding of coordination chemistry (Chen et al., 2012).
Vibrational Analysis in Compounds
- The vibrations of tetrachlorocobaltate(2-) anions in compounds like cinchonine are studied using FT-IR and Raman spectroscopy. These studies contribute to the understanding of anion interactions in complex structures (Wesełucha-Birczyńska & Paluszkiewicz, 2002).
Nonlinear Optical and Magnetic Properties
- Investigations into the crystal structure, nonlinear optical, and magnetic properties of tetrachlorocobaltate(2-) salts reveal their potential applications in materials science, especially in nonlinear optical (NLO) applications (Dong et al., 2020).
Theoretical and Experimental Characterization
- The synthesis and characterization of novel complexes like (2-amino-5-picolinium) tetrachlorocobaltate(II) contribute to the theoretical understanding of molecular interactions and structural analysis (Tahenti et al., 2020).
Reversible Phase Transitions and Dielectric Anomalies
- Tetrachlorocobaltate(2-) based ionic crystals exhibit high-temperature reversible phase transitions and dielectric anomalies, suggesting their potential in creating novel phase transition materials (Hua et al., 2018).
Propiedades
Nombre del producto |
Tetrachlorocobaltate(2-) |
|---|---|
Fórmula molecular |
Cl4Co-2 |
Peso molecular |
200.7 g/mol |
Nombre IUPAC |
tetrachlorocobalt(2-) |
InChI |
InChI=1S/4ClH.Co/h4*1H;/q;;;;+2/p-4 |
Clave InChI |
XLKRAGJSBZVHDI-UHFFFAOYSA-J |
SMILES canónico |
Cl[Co-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
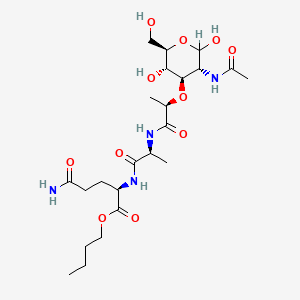
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
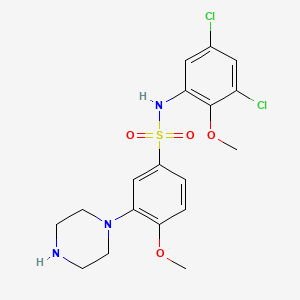
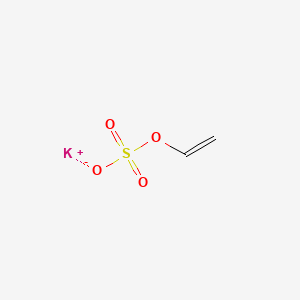
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
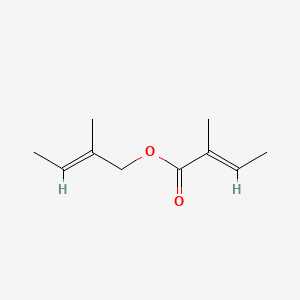
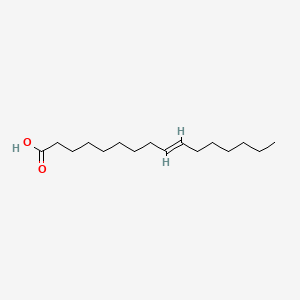
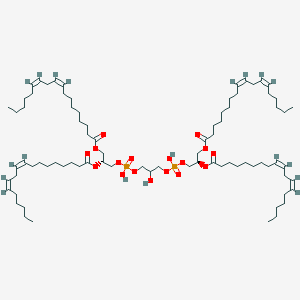
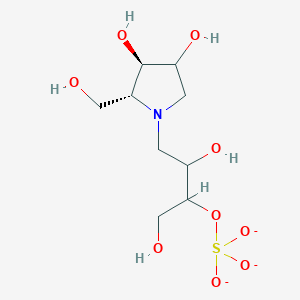
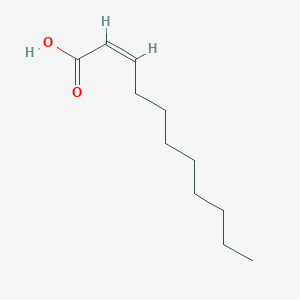
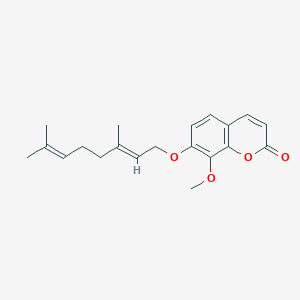
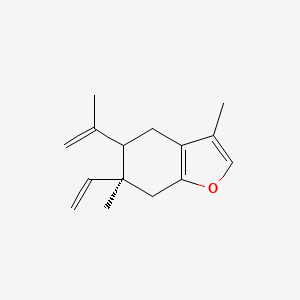
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)